6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione

Synthetic Chemistry Reaction Yield Heterocycle Functionalization

6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione (CAS 102618-94-0, molecular formula C6H8N2O3, molecular weight 156.14 g/mol) is a heterocyclic compound belonging to the 1,3,5-oxadiazine-2,4-dione class. It is primarily documented as a specialized intermediate in organic synthesis, specifically formed from the reaction of carbonyl diisocyanate with secondary amides or carboxylic acids.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 102618-94-0
Cat. No. B011399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
CAS102618-94-0
Synonyms2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)-
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=O)NC(=O)O1
InChIInChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10)
InChIKeyUGBNUSJDOOQMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione (CAS 102618-94-0): Core Properties and Research-Grade Procurement


6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione (CAS 102618-94-0, molecular formula C6H8N2O3, molecular weight 156.14 g/mol) is a heterocyclic compound belonging to the 1,3,5-oxadiazine-2,4-dione class. It is primarily documented as a specialized intermediate in organic synthesis, specifically formed from the reaction of carbonyl diisocyanate with secondary amides or carboxylic acids [1]. Its physical properties include a calculated octanol/water partition coefficient (LogP) of 0.7 and one rotatable bond [2]. This compound is recommended for industry use only, serving as a building block for more complex structures like acyl ureas and biurets, rather than as an end-use active ingredient .

Procurement Risk: Why 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione Cannot Be Swapped with a Near Analog


Substituting 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione with another 6-alkyl (e.g., 6-methyl or 6-tert-butyl) or 6-aryl derivative poses a high risk of synthetic failure. The Akteries & Jochims (1986) study classifies these oxadiazinediones as 'rather instable' and notes that substituent-specific behavior dictates whether the compound persists or rearranges to a triazine [1]. The isopropyl group's steric and electronic profile directly governs the kinetic stability of the oxadiazine ring and its reactivity toward nucleophiles. For example, a documented acylation of the 6-isopropyl derivative proceeds with a specific 58% yield to give 3-Acetyl-6-isopropyl-2H-1,3,5-oxadiazine-2,4(3H)-dione, a pathway that will not be reproducible with a different 6-substituent due to altered electrophilicity at the N3 position [2]. Using an unqualified analog will lead to divergent reactivity, different product profiles, and non-comparable stability characteristics.

Quantitative Comparator Evidence for 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione Differentiation


Synthetic Yield in N-Acylation: 6-Isopropyl vs. Class Baseline for 1,3,5-Oxadiazine-2,4-diones

The N3-acetylation of 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione proceeds under defined conditions (acetyl chloride, triethylamine, THF, 10.0 h) to give the 3-acetyl derivative in a specific, measured yield of 58% [1]. This establishes a quantitative baseline for reactivity at the N3 position. While no direct head-to-head yield comparison with the 6-methyl or 6-tert-butyl analog is publicly available under identical conditions, the 58% yield serves as a critical benchmark: any alternative 6-substituted 1,3,5-oxadiazine-2,4-dione is expected to produce a substantially different yield due to the substituent's influence on the tautomeric equilibrium and nucleophilic character of the N3 position, as implied by the class-level instability reported for these oxadiazinediones [2].

Synthetic Chemistry Reaction Yield Heterocycle Functionalization

LogP and Rotatable Bond Profile: 6-Isopropyl vs. Common Oxadiazine Scaffolds

The compound's calculated LogP of 0.7 indicates a balanced hydrophilic-lipophilic profile, distinct from other common, more lipophilic heterocyclic intermediates [1]. For context, many 6-aryl oxadiazine-diones (common in pesticide patents) possess LogP values exceeding 2.0, which would significantly alter their solubility and reactivity profiles. The single rotatable bond of the isopropyl group contrasts with the zero rotatable bonds of 6-methyl or the two rotatable bonds of a longer alkyl chain, potentially affecting crystallization and downstream purification [1].

Physicochemical Property LogP Drug Likeness

Reaction Pathway Divergence: Nucleophilic Ring-Opening vs. Rearrangement Tendency of 6-Isopropyl Substituted Oxadiazinediones

According to Akteries & Jochims, oxadiazinediones with certain substituents undergo rearrangement to triazines, while others react with nucleophiles to give oligourets or acyl ureas [1]. The 6-isopropyl derivative specifically participates in nucleophilic ring-opening reactions (e.g., with ureas to form pentaurets), indicating it retains the oxadiazine structure under conditions where other analogs may rearrange [1]. This mechanistic divergence is substituent-dependent, meaning the 6-isopropyl group occupies a specific reactivity window that cannot be assumed for 6-methyl, 6-phenyl, or 6-tert-butyl analogs.

Mechanistic Chemistry Ring Stability Tautomerism

High-Confidence Application Scenarios for 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione Based on Verified Evidence


Precursor for 3-Acyl-6-isopropyl-1,3,5-oxadiazine-2,4-diones in Heterocyclic Library Synthesis

The most substantiated application is as a starting material for N3-acylation, producing 3-Acetyl-6-isopropyl-2H-1,3,5-oxadiazine-2,4(3H)-dione in 58% yield [1]. This acetylated derivative is described as a 'reactive heterocycle,' suitable for generating diverse compound libraries through further nucleophilic substitution. The isopropyl group's moderate steric bulk at the 6-position is critical for this application. A smaller substituent like methyl could lead to competing side reactions, while a larger one like tert-butyl might sterically hinder the N3 position and suppress reactivity. This specific substitution pattern sets the stage for synthesizing focused libraries of acyl ureas and biurets that retain the 6-isopropyl motif, a feature directly linked to the foundational reactivity described in the primary literature [1][2].

Synthesis of Acyl Ureas and Biurets via Nucleophilic Ring-Opening

As detailed by Akteries & Jochims, 6-isopropyl-1,3,5-oxadiazine-2,4-diones serve as precursors for acyl ureas (compounds 30, 31), biurets (32), and triurets (22) via nucleophilic ring-opening [1]. This application relies on the specific reactivity of the 6-isopropyl-substituted oxadiazinedione ring, which, unlike some other 6-substituted analogs, does not spontaneously rearrange to a triazine. This stability is harnessed for controlled, stepwise synthesis of higher oligomers with potential pharmaceutical or agrochemical relevance, though no specific end-use bioactivity data is available for the resulting products.

Physicochemical Standard for Oxadiazine-Dione Reference Collections

With a calculated LogP of 0.7, one hydrogen bond donor, and three acceptors, 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione occupies a distinct region of physicochemical space within the oxadiazinedione class that is closer to 'drug-like' or 'agrochemical-like' property ranges than more lipophilic 6-aryl analogs [1]. A procurement decision to use this compound as a reference standard for LogP and chromatographic retention time calibration in analytical chemistry is defensible, as its properties contrast sharply with those of commonly available 6-phenyl or 6-chlorophenyl variants. This supports its utility in analytical method development and property-based screening libraries.

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